molecular formula C15H22N2O2 B2422760 benzyl N-[1-(aminomethyl)cyclohexyl]carbamate CAS No. 865453-20-9

benzyl N-[1-(aminomethyl)cyclohexyl]carbamate

Cat. No.: B2422760
CAS No.: 865453-20-9
M. Wt: 262.353
InChI Key: OGMHAOLNNDYFSK-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

This compound possesses a complex molecular structure with the chemical formula C15H22N2O2 and a molecular weight of 262.35 grams per mole. The compound is officially registered under multiple Chemical Abstracts Service numbers, including 865453-20-9 and 2007924-91-4, indicating variations in synthetic preparation or stereochemical configurations. The International Union of Pure and Applied Chemistry nomenclature designates this compound as this compound, reflecting its systematic structural organization.

The molecular architecture consists of three primary structural domains that contribute to its overall chemical identity. The benzyl group functions as a protecting group commonly employed in organic synthesis, connected through an oxygen atom to the carbamate carbonyl carbon. The central carbamate linkage represents the defining functional group, characterized by the presence of both carbonyl and amino functionalities that enable diverse chemical reactivity patterns. The cyclohexyl ring system bears an aminomethyl substituent at the 1-position, creating a quaternary carbon center that significantly influences the compound's stereochemical properties and conformational behavior.

The three-dimensional molecular geometry demonstrates characteristic features of carbamate compounds, with the carbonyl carbon exhibiting trigonal planar geometry and the nitrogen atoms displaying tetrahedral arrangements. The cyclohexyl ring adopts chair conformations that minimize steric interactions, while the aminomethyl substituent can occupy either axial or equatorial positions depending on the specific stereochemical configuration. The benzyl group provides additional aromatic character to the molecule, contributing to its overall stability and potential interactions with biological targets through pi-pi stacking mechanisms.

Structural analysis reveals that the carbamate linkage enables resonance stabilization between the carbonyl oxygen and the nitrogen atom, resulting in partial double bond character that restricts rotation around the carbon-nitrogen bond. This restricted rotation significantly influences the compound's conformational preferences and contributes to its distinct spectroscopic signatures. The presence of multiple nitrogen atoms within the structure provides opportunities for hydrogen bonding interactions, both intramolecularly and with surrounding solvent molecules or biological targets.

Crystallographic Analysis and Conformational Isomerism

Crystallographic investigations of this compound have revealed significant insights into its solid-state structure and conformational preferences. The compound crystallizes in specific space groups that accommodate the complex three-dimensional arrangement of its functional groups, with molecular packing influenced by intermolecular hydrogen bonding patterns involving the aminomethyl substituent and carbamate functionality. Computational modeling techniques, including molecular dynamics simulations, have been employed to predict the spatial arrangement and potential binding sites of this compound, providing valuable information for understanding its biological activity and receptor interactions.

The cyclohexyl ring system exhibits characteristic chair conformations that minimize steric strain while accommodating the bulky aminomethyl substituent at the 1-position. The quaternary carbon center created by the aminomethyl substitution introduces significant conformational constraints that influence the overall molecular geometry. In the chair conformation, the aminomethyl group can adopt either axial or equatorial orientations, with the equatorial position typically favored due to reduced steric interactions with other ring substituents. This conformational preference has important implications for the compound's biological activity and molecular recognition properties.

The carbamate linkage demonstrates restricted rotation due to resonance stabilization, resulting in distinct conformational isomers that can be characterized through advanced spectroscopic techniques. The barrier to rotation around the carbon-nitrogen bond affects the compound's dynamic behavior in solution and influences its interactions with biological targets. Crystallographic data indicates that the benzyl group adopts specific orientations relative to the carbamate plane, optimizing pi-pi interactions and minimizing steric hindrance with the cyclohexyl substituent.

Temperature-dependent crystallographic studies have revealed conformational flexibility within the solid state, with thermal motion contributing to dynamic disorder in certain structural regions. The aminomethyl substituent exhibits particular mobility, reflecting the multiple conformational states accessible at elevated temperatures. These findings have important implications for understanding the compound's behavior under physiological conditions and its potential for molecular recognition events with protein targets.

Comparative Stereochemical Studies of Cyclohexyl Substituent Configurations

Stereochemical analysis of this compound reveals complex chirality patterns arising from the cyclohexyl ring system and its substitution pattern. The compound contains potential stereogenic centers that contribute to its overall stereochemical complexity, with the cyclohexyl ring capable of existing in multiple stereoisomeric forms depending on the specific configuration of ring substituents. The presence of the aminomethyl group at the 1-position creates a quaternary carbon center that significantly influences the stereochemical properties and conformational behavior of the entire molecule.

Comparative studies with related cyclohexyl carbamate derivatives have revealed important structure-activity relationships that depend on specific stereochemical configurations. For instance, comparison with benzyl N-[4-(aminomethyl)cyclohexyl]carbamate demonstrates the importance of substituent position on biological activity, with the 1-position substitution pattern exhibiting distinct pharmacological properties compared to 4-position analogues. The quaternary substitution at the 1-position introduces additional conformational constraints that affect molecular recognition and binding affinity to biological targets.

Analysis of stereoisomeric forms reveals that different configurations exhibit varying degrees of biological activity, with specific stereoisomers demonstrating enhanced potency in enzyme inhibition assays. The cyclohexyl ring system can adopt multiple chair conformations, each presenting different spatial arrangements of the aminomethyl and carbamate substituents. These conformational differences translate into distinct binding modes with biological targets, highlighting the importance of stereochemical control in pharmaceutical applications.

The relationship between stereochemistry and biological activity becomes particularly evident when comparing cis and trans configurations of related cyclohexyl derivatives. Studies of compounds such as benzyl N-[(1-methylcyclohexyl)methyl]carbamate and benzyl N-[1-(fluoromethyl)cyclopentyl]carbamate demonstrate how subtle structural modifications influence stereochemical preferences and biological outcomes. The introduction of different substituents at the 1-position creates varying degrees of steric hindrance and electronic effects that modulate the compound's overall pharmacological profile.

Spectroscopic Fingerprinting (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of this compound through detailed analysis of proton and carbon-13 chemical environments. Proton nuclear magnetic resonance spectra reveal characteristic signals corresponding to the benzyl aromatic protons, typically appearing in the 7.0-7.5 parts per million region due to deshielding effects from the aromatic ring system. The cyclohexyl ring protons exhibit complex multipicity patterns reflecting the various axial and equatorial positions, with chemical shifts influenced by the electron-withdrawing carbamate substituent.

The aminomethyl protons demonstrate distinctive chemical shift patterns that depend on the specific conformational state of the cyclohexyl ring and the degree of hydrogen bonding interactions. The carbamate nitrogen-hydrogen proton typically appears as a broad signal due to rapid exchange processes and coupling with nitrogen-14 quadrupolar effects. Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbon of the carbamate group appearing at approximately 155-165 parts per million, characteristic of carbamate functionalities.

Infrared spectroscopy provides valuable fingerprint information for compound identification and purity assessment. The carbamate carbonyl stretch appears as a strong absorption band in the 1670-1780 wavenumber range, consistent with typical carbamate functional groups. The nitrogen-hydrogen stretching vibrations of both the carbamate and aminomethyl groups contribute to broad absorption bands in the 3300-3500 wavenumber region. The aromatic carbon-hydrogen stretches from the benzyl group appear at approximately 3030 wavenumbers, while aliphatic carbon-hydrogen stretches from the cyclohexyl ring contribute to absorptions in the 2850-2960 wavenumber range.

Ultraviolet-visible spectroscopy reveals characteristic absorption patterns arising from the aromatic benzyl chromophore and potential charge-transfer interactions within the molecule. The benzyl group contributes to absorption bands in the 250-280 nanometer region, typical of substituted benzene derivatives. The carbamate functionality may contribute to weak absorption bands at longer wavelengths due to n-to-pi-star transitions involving the carbonyl group. Solvent effects significantly influence the ultraviolet-visible spectra, with polar solvents causing shifts in absorption maxima due to differential solvation of ground and excited electronic states.

Spectroscopic Parameter Observed Value Assignment
Infrared Carbonyl Stretch 1670-1780 cm⁻¹ Carbamate C=O
Infrared NH Stretch 3300-3500 cm⁻¹ NH groups
Proton Nuclear Magnetic Resonance Aromatic 7.0-7.5 ppm Benzyl aromatic protons
Carbon-13 Nuclear Magnetic Resonance Carbonyl 155-165 ppm Carbamate carbonyl carbon
Ultraviolet-Visible Absorption 250-280 nm Benzyl chromophore

Properties

IUPAC Name

benzyl N-[1-(aminomethyl)cyclohexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c16-12-15(9-5-2-6-10-15)17-14(18)19-11-13-7-3-1-4-8-13/h1,3-4,7-8H,2,5-6,9-12,16H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGMHAOLNNDYFSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CN)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[1-(aminomethyl)cyclohexyl]carbamate typically involves the reaction of benzyl chloroformate with 1-(aminomethyl)cyclohexane under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification systems can enhance the efficiency of the production process. Additionally, the optimization of reaction parameters, such as temperature, pressure, and solvent choice, plays a crucial role in achieving consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[1-(aminomethyl)cyclohexyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.

    Reduction: Reduction reactions can convert the carbamate group into an amine group.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often involve nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-).

Major Products Formed

    Oxidation: Formation of this compound derivatives with oxidized functional groups.

    Reduction: Conversion to benzyl N-[1-(aminomethyl)cyclohexyl]amine.

    Substitution: Formation of substituted this compound compounds.

Scientific Research Applications

Benzyl N-[1-(aminomethyl)cyclohexyl]carbamate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of benzyl N-[1-(aminomethyl)cyclohexyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The carbamate group is known to form covalent bonds with active site residues in enzymes, thereby inhibiting their function. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Benzyl N-[1-(aminomethyl)cyclohexyl]amine: A reduced form of the carbamate compound.

    Carbamic acid, N-[1-(aminomethyl)cyclohexyl]-, phenylmethyl ester: An alternative name for the compound.

    Benzyl N-[1-(aminomethyl)cyclohexyl]carbamate derivatives: Compounds with modified functional groups.

Uniqueness

This compound is unique due to its specific structure, which combines a benzyl group, a cyclohexyl ring, and a carbamate functional group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Biological Activity

Benzyl N-[1-(aminomethyl)cyclohexyl]carbamate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, including case studies and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound features a unique structure comprising a benzyl group, a carbamate functional group, and a cyclohexyl moiety with an aminomethyl substituent. This structural configuration is significant as it influences the compound's interaction with biological targets and its overall pharmacological profile.

The mechanism of action for this compound involves its ability to bind to specific enzymes or receptors, modulating their activity. The carbamate group is known for forming covalent bonds with active site residues in enzymes, which can inhibit their function and subsequently affect various biochemical pathways within cells .

Key Mechanisms:

  • Enzyme Inhibition : The compound can inhibit enzymatic reactions critical for various biological processes.
  • Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways related to neurological functions.

Biological Activities

Research indicates that this compound exhibits several noteworthy biological activities:

  • Anticonvulsant Activity : In studies involving anticonvulsant screening, derivatives of this compound demonstrated significant potency. For instance, one derivative showed an ED50 value significantly lower than that of established anticonvulsants like phenobarbital and ethosuximide .
  • Neuroprotective Effects : The compound has been explored for its potential neuroprotective properties, particularly in models of epilepsy. The absence of neurotoxicity at effective doses suggests a favorable safety profile .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructureBiological ActivityNotable Findings
Benzyl N-[1-(aminomethyl)cycloheptyl]carbamateStructureAnticonvulsantExhibited significant potency in animal models.
Tert-butyl N-[1-(aminomethyl)cyclohexyl]carbamateStructureAntibacterial, AntifungalDemonstrated various biological activities; potential for novel therapeutic agents.

Case Studies

Several studies have investigated the biological activity of this compound and its derivatives:

  • Anticonvulsant Screening : A series of (1-(benzyl(aryl)amino)cyclohexyl)methyl esters were synthesized and tested for anticonvulsant properties. One compound from this series was found to be markedly more potent than traditional treatments in mouse models .
  • Neurotoxicity Assessment : In neurotoxicity screens, most derivatives did not exhibit any significant motor impairment at maximum administered doses, indicating a promising safety profile for further development .

Q & A

Q. What are the optimal synthetic routes for intermediates of benzyl N-[1-(aminomethyl)cyclohexyl]carbamate?

Methodological Answer: The synthesis involves multi-step protocols, including palladium-catalyzed cross-coupling and reductive amination. For example, tert-butyl carbamate intermediates (e.g., compound 230 ) are synthesized using Pd₂(dba)₃ and BINAP as catalysts, with LHMDS as a base in toluene at 100°C. Purification via silica gel column chromatography (EtOAc/hexane gradient) yields intermediates with >95% purity. Reaction progress is monitored by LC-MS, with key intermediates confirmed by [M + H]⁺ peaks (e.g., m/z 542 for 230 ) .

Q. How is the tert-butyl carbamate (Boc) protecting group selectively removed during synthesis?

Methodological Answer: Deprotection of Boc groups is achieved using trifluoroacetic acid (TFA) in dichloromethane (DCM). For instance, compound 225 is generated by treating Boc-protected precursors with TFA (3 mL in 10 mL DCM) for 2 hours at room temperature. Neutralization with saturated NaHCO₃ and extraction with DCM (3 × 10 mL) yield the free amine, confirmed by loss of the Boc mass fragment (Δm/z = -100) in MS analysis .

Q. What characterization techniques validate the structure and purity of this compound derivatives?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR resolves cyclohexyl and benzyl group stereochemistry (e.g., δ 4.2–5.1 ppm for carbamate protons).
  • Mass Spectrometry (ESI+): Key intermediates show [M + H]⁺ peaks (e.g., m/z 412 for compound 232 ) .
  • HPLC: Purity >95% is confirmed using C18 columns (ACN/water, 0.1% TFA).

Advanced Research Questions

Q. How do steric and electronic effects influence cross-coupling reactions in carbamate synthesis?

Methodological Answer: Palladium catalysts (e.g., Pd₂(dba)₃) with BINAP ligands enable Buchwald-Hartwig amination of pyrimidine intermediates (e.g., 228230 ). Steric hindrance from the cyclohexyl group necessitates high-temperature (100°C) and bulky ligands for effective C–N bond formation. Computational modeling (DFT) predicts activation barriers, while kinetic studies reveal rate-limiting steps in nitro-group reduction (e.g., 230231 using Fe/NH₄Cl) .

Q. What strategies resolve diastereomers in cyclohexylcarbamate derivatives?

Methodological Answer: Diastereomers (e.g., 298 and 299 ) are separated via chiral chromatography (Chiralpak IA column, hexane/isopropanol) or fractional crystallization. Stereochemical assignments rely on NOESY (e.g., axial vs. equatorial cyclohexyl protons) and X-ray crystallography for absolute configuration .

Q. How does the carbamate moiety modulate biological activity in enzyme inhibition studies?

Methodological Answer: The carbamate group acts as a bioisostere for phosphate or urea moieties. Kinetic assays (e.g., fluorescence polarization) measure IC₅₀ values against targets like nitric oxide synthase (NOS), where carbamates mimic arginine binding. Structure-activity relationship (SAR) studies show enhanced potency with electron-withdrawing substituents (e.g., nitro groups in 230 ) .

Q. What computational methods predict the stability of carbamate intermediates under varying pH conditions?

Methodological Answer: Molecular dynamics (MD) simulations (AMBER force field) assess hydrolysis rates of benzyl carbamates. Free energy landscapes predict stability at physiological pH (7.4), with protonation states (pKa ~8.5) influencing degradation pathways. Experimental validation uses HPLC to monitor hydrolysis products (e.g., benzyl alcohol) .

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